molecular formula C11H13NO B8454320 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

Cat. No.: B8454320
M. Wt: 175.23 g/mol
InChI Key: JJRKHORYSWKLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-amino-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C11H13NO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7,12H2

InChI Key

JJRKHORYSWKLFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C(C1)C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (0.20 g), iron powder (218 mg), ammonium chloride (52 mg), water (1.2 ml) and ethanol (4 ml) was refluxed for 2 hours. After cooling, the insoluble material was filtered off and the filtrate was evaporated in vacuo. To the residue was added ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel with chloroform as an eluent to give 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (153 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
218 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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